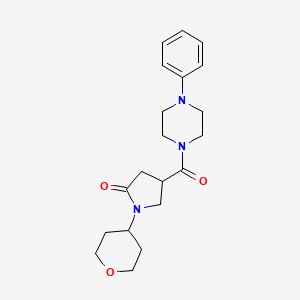
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realm of neuropharmacology and cancer therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H33N3O, with a molecular weight of approximately 343.5062 g/mol. The compound features a pyrrolidine ring, a piperazine moiety, and an oxane group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The specific mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathway Activation : It activates caspases and other apoptotic markers, leading to programmed cell death.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate:
- Anxiolytic Effects : Animal models have demonstrated that the compound reduces anxiety-like behaviors.
- Antidepressant Activity : Behavioral assays suggest that it may enhance serotonin levels in the brain.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells | Promising anticancer agent |
| Animal model for anxiety | Reduced anxiety-like behaviors compared to control | Potential anxiolytic drug |
| Mechanistic study on receptor binding | High affinity for serotonin receptors | Supports antidepressant potential |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : Reaction of oxan-4-ylmethyl chloride with piperidine derivatives.
- Optimization Techniques : Conditions such as temperature and solvent choice are optimized for yield.
Related Compounds
Similar compounds have been synthesized and studied for their biological activities. For example:
- Piperazine Derivatives : Show varying degrees of neuropharmacological effects.
These comparisons highlight the unique structural features of this compound that may contribute to its distinct biological activities.
属性
IUPAC Name |
1-(oxan-4-yl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19-14-16(15-23(19)18-6-12-26-13-7-18)20(25)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSZEIEYRIXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














